molecular formula C9H10N4S B1370574 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine CAS No. 1060817-06-2

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine

Cat. No. B1370574
CAS RN: 1060817-06-2
M. Wt: 206.27 g/mol
InChI Key: FOWBCLPVGCFPKY-UHFFFAOYSA-N
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Description

“2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine” is a chemical compound with the molecular formula C₉H₁₀N₄S . It has a molecular weight of 193.25 .


Physical And Chemical Properties Analysis

The compound is described as an irritant . It has a molecular weight of 193.25 and a molecular formula of C₉H₁₀N₄S .

Scientific Research Applications

Interaction with Proteins

  • A study investigated di-imine copper(II) complexes, including those with pyrazine and/or imidazole moieties, for their interaction with serum albumin. One of these complexes, containing a variant of the 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine structure, showed unique behavior by interacting at a secondary metal binding site of albumin, indicating its potential for specific protein interactions (Silveira et al., 2013).

H1 Receptor Antagonism

  • Derivatives of this compound were synthesized and tested for their H1 receptor antagonistic activity. Some of these compounds displayed weak H1-antagonistic activities, highlighting the molecule's potential in this area (Walczyński et al., 1999).

Metal Complex Formation

  • The compound was used in creating novel low symmetry pyrazole-based tripodal tetraamine ligands. These ligands were characterized, and their metal complexes were studied, indicating the potential of this compound in forming complex metal structures (Cubanski et al., 2013).

Structural Characterization

  • Structural characterization of derivatives of this compound revealed different polymorphic forms and molecular conformations, useful in the study of crystal and molecular structures (Böck et al., 2020).

Anticancer Activity

  • A study on Zn(ii), Cu(ii), and Ni(ii) complexes of a derivative of this compound indicated potential anticancer activity. This shows its potential use in cancer research and therapy (Bera et al., 2021).

Safety and Hazards

The compound is described as an irritant . More specific safety and hazard information may be available in the Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-2-1-7-6-14-9(13-7)8-5-11-3-4-12-8/h3-6H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWBCLPVGCFPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649202
Record name 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060817-06-2
Record name 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Reactant of Route 2
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Reactant of Route 3
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Reactant of Route 4
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Reactant of Route 6
2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine

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